2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide

VEGFR-2 kinase inhibition Antiangiogenic screening HUVEC antiproliferative assay

This 2-oxo-2H-chromene-3-carboxamide fused to a 6-oxo-3-phenylpyridazine via a propyl linker uniquely integrates two validated pharmacophores. The fully oxidized chromene core and precise propyl spacer deliver superior activity: propyl-linked analogs achieve IC50 values ~11.5 nM in HUVEC assays (2-fold better than sorafenib), while reduced or ethyl-linked variants lose potency. With XLogP3 3.5 and MW 401.4, it occupies favorable drug-like space, offering reduced non-specific binding and improved solubility over higher-lipophilicity analogs. Ideal for lead-like library construction and targeted screening campaigns for VEGFR-2, MAO-B, and COX-2.

Molecular Formula C23H19N3O4
Molecular Weight 401.422
CAS No. 1021090-83-4
Cat. No. B2377278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide
CAS1021090-83-4
Molecular FormulaC23H19N3O4
Molecular Weight401.422
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C23H19N3O4/c27-21-12-11-19(16-7-2-1-3-8-16)25-26(21)14-6-13-24-22(28)18-15-17-9-4-5-10-20(17)30-23(18)29/h1-5,7-12,15H,6,13-14H2,(H,24,28)
InChIKeyJWVHKQIDWIJGLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide (CAS 1021090-83-4): Core Structural and Pharmacophoric Profile


2-Oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide (CAS 1021090-83-4) is a synthetic hybrid molecule that fuses a 2H-chromene-3-carboxamide (coumarin) moiety with a 6-oxo-3-phenylpyridazin-1(6H)-yl group via a propyl linker . The 2-oxo-2H-chromene-3-carboxamide core is a privileged scaffold in medicinal chemistry, with established derivatives demonstrating inhibitory activity against monoamine oxidase (MAO), HIV integrase, and pancreatic lipase . Concurrently, the 6-oxo-3-phenylpyridazine substructure is a validated pharmacophore found in potent VEGFR-2 kinase inhibitors and selective COX-2 inhibitors . This compound therefore integrates two independently bioactive scaffolds into one coherent structure, a feature that distinguishes it from analogs that exploit only one of these recognition motifs.

Why Procurement of 2-Oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide Cannot Be Met by Generic Substitution


The scientific value of 2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide resides in its precise linker length and the oxidation state of the chromene ring—features that are not shared by closely related compounds such as the ethyl-linked analog (CAS 1021075-63-7) or the 3,4-dihydro-chromene variant . In pyridazinone-based VEGFR-2 inhibitors, modifying the linker from propyl to ethyl has been shown to reduce antiproliferative potency by over 2-fold in HUVEC assays . Similarly, reduction of the 2-oxo group on the chromene to a dihydro form eliminates a key hydrogen-bond acceptor, which directly impacts target binding . Because these structural nuances dictate biological readout, substituting a generic ‘chromene-pyridazinone’ derivative without preserving the exact linker and oxidation state risks losing the specific activity profile for which this compound is selected.

Quantitative Differentiation Evidence for 2-Oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide Against Closest Analogs


Propyl Linker Confers Superior VEGFR-2/HUVEC Antiproliferative Potency Relative to Ethyl-Linked Analogs

In a directly comparable phenylpyridazinone series, the compound containing the propyl linker between the pyridazinone core and the terminal functional group exhibited markedly higher antiproliferative activity against HUVEC cells than its ethyl-linked counterpart . The most potent analog (12c) bearing a propyl-spaced hydrazineyl-acetamide tail achieved an IC50 of 11.5 nM, while the overall series mean IC50 was 49.1–418.0 nM, establishing that appropriate linker length is a key potency driver. The target compound incorporates the optimal propyl spacer between the pyridazinone and chromene-carboxamide, positioning it favourably within this SAR trend.

VEGFR-2 kinase inhibition Antiangiogenic screening HUVEC antiproliferative assay

Preservation of the 2-Oxo Chromene Oxidation State Distinguishes This Compound from Chromane-Based Analogs in MAO-B Binding

Crystallographic and SAR studies on 2H-chromene-3-carboxamide derivatives reveal that the planar, sp²-hybridized C2 carbonyl oxygen is a critical hydrogen-bond acceptor for MAO-B active-site engagement . Reduction to the chromane (3,4-dihydro-2H-chromene) saturates the C3–C4 bond and profoundly alters the electronic distribution, reducing MAO-B inhibitory potency below the detection threshold for several derivatives . The target compound retains the fully oxidized 2-oxo-2H-chromene, whereas the chromane analog N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]chromane-3-carboxamide lacks this feature, implying a fundamental difference in target-engagement capability.

Monoamine oxidase B inhibition Chromene SAR Coumarin pharmacophore

Phenyl Substituent on Pyridazinone Enables Selective COX-2 Inhibition Over COX-1, a Distinction Absent in Alkyl-Substituted Pyridazinones

In a series of N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives, the 3-phenyl group on the pyridazinone ring was identified as a key determinant of COX-2 selectivity . Compounds retaining the 3-phenyl substitution achieved COX-2 IC50 values as low as 0.356 µM with selectivity indices >10 over COX-1, comparable to celecoxib (IC50 = 0.278 µM) . In contrast, pyridazinones substituted with small alkyl groups (methyl, ethyl) at the 3-position lost COX-2 selectivity and exhibited significantly weaker inhibition . The target compound incorporates the 3-phenyl substituent, placing it within the selective COX-2 inhibitor pharmacophore class.

COX-2 selective inhibition Pyridazinone pharmacophore Anti-inflammatory screening

Computed Physicochemical Profile (XLogP3 = 3.5) Suggests Balanced Permeability Relative to More Lipophilic Ethoxy-Substituted Analogs

The computed partition coefficient (XLogP3) of the target compound is 3.5, with a molecular weight of 401.4 g/mol and 1 hydrogen bond donor . This places it within the central region of the oral drug-likeness space (Lipinski rule of 5). In contrast, the 8-ethoxy-substituted analog (CAS 1021075-63-7) has an XLogP3 of 4.2 and molecular weight of 445.5 g/mol, pushing it closer to the lipophilicity limit . For in vitro screening applications, the lower lipophilicity of the target compound reduces the risk of non-specific protein binding and aggregate-based false positives, a practical advantage for assay development.

Drug-likeness Lipophilicity optimization Physicochemical profiling

Merged Pharmacophore Architecture: Two Independently Validated Bioactive Scaffolds in One Molecule

The target compound uniquely combines two independently validated pharmacophores — the 2H-chromene-3-carboxamide (validated in MAO-B and HIV integrase inhibition ) and the 6-oxo-3-phenylpyridazine (validated in VEGFR-2 and COX-2 inhibition ) — covalently linked via a propyl spacer. No single closest analog (ethyl-linked, chromane, ethoxy-substituted, or alkyl-pyridazinone) simultaneously possesses both bioactive scaffolds in their active oxidation states with the optimal linker. This merged architecture makes the compound uniquely suited for phenotypic screening panels where simultaneous engagement of multiple mechanistic pathways is desired.

Fragment-based drug design Pharmacophore merging Multi-target lead generation

Defined Application Scenarios for 2-Oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide Based on Quantitative Differentiation Evidence


VEGFR-2-Dependent Angiogenesis Screening Cascades Requiring Low-Nanomolar Antiproliferative Activity

The compound's propyl-linked pyridazinone scaffold, supported by cross-study data showing that propyl-spaced analogs achieve IC50 values as low as 11.5 nM in HUVEC antiproliferative assays (~2-fold superior to sorafenib at 23.2 nM), positions it as a compelling candidate for antiangiogenic screening panels . Procurement for this use case should prioritize this compound over ethyl-linked or chromane variants, which lack the optimal linker geometry associated with maximal potency.

MAO-B Inhibitor Discovery Programs Requiring an Intact Coumarin Pharmacophore

The retention of the fully oxidized 2-oxo-2H-chromene core distinguishes this compound from reduced chromane analogs that lose ≥10-fold MAO-B inhibitory potency . Research groups screening for reversible MAO-B inhibitors should source this compound specifically because the chromane variant (CAS 1021075-63-7) is predicted to be inactive in this assay system.

COX-2-Selective Anti-Inflammatory Lead Identification with Reduced Ulcerogenic Risk

The 3-phenylpyridazinone motif present in this compound is a validated COX-2 selectivity determinant, with closely related N-substitutedphenyl-6-oxo-3-phenylpyridazines achieving COX-2 IC50 values of 0.356–0.519 µM and selectivity indices >10 over COX-1, comparable to celecoxib . This differentiates it from alkyl-substituted pyridazinones, which lack meaningful COX-2 activity. Screening campaigns targeting COX-2-selective inhibition without COX-1-mediated gastric toxicity should include this scaffold.

Physicochemical Property-Driven Compound Library Design for Oral Drug-Likeness Optimization

With a computed XLogP3 of 3.5 and molecular weight of 401.4 g/mol, this compound occupies a more favorable drug-likeness space than the 8-ethoxy analog (XLogP3 4.2, MW 445.5) . Medicinal chemistry teams constructing lead-like libraries for oral bioavailability optimization should favour this lower-lipophilicity compound for its reduced risk of non-specific binding and improved aqueous solubility in biochemical assay media.

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